1-(1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl)ethanone
Description
Properties
IUPAC Name |
1-[1-(1,3,5-trimethylpyrazole-4-carbonyl)pyrrolidin-3-yl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-8-12(9(2)15(4)14-8)13(18)16-6-5-11(7-16)10(3)17/h11H,5-7H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIJWQRAYVCZQFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)N2CCC(C2)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl)ethanone typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of a 1,3-diketone with hydrazine or its derivatives under acidic or basic conditions.
Substitution with Methyl Groups:
Attachment of the Pyrrolidine Ring: The pyrrolidine ring is introduced via a nucleophilic substitution reaction, where the pyrazole derivative reacts with a pyrrolidine derivative in the presence of a suitable base.
Formation of the Carbonyl Linkage: The final step involves the formation of the carbonyl linkage between the pyrazole and pyrrolidine rings, typically through an acylation reaction using acetic anhydride or a similar reagent.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents would be chosen to maximize efficiency and minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 1-(1-(1,3,5-Trimethyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl)ethanone can undergo various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted pyrazole or pyrrolidine derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic systems, which are valuable in the development of pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, derivatives of this compound have been explored for their potential as anti-inflammatory, antimicrobial, and anticancer agents . The pyrazole ring is a common pharmacophore in many biologically active molecules .
Industry: The compound’s derivatives are used in the development of materials with specific electronic or optical properties, making them useful in the production of sensors and other advanced materials .
Mechanism of Action
The biological activity of 1-(1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl)ethanone is primarily due to its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways . The exact mechanism of action depends on the specific derivative and its target .
Comparison with Similar Compounds
Key Observations :
- The target compound’s pyrrolidine-carbonyl bridge distinguishes it from simpler pyrazole derivatives like 1-(3,5-dimethyl-1H-pyrazol-4-yl)ethanone .
- Compounds with fused heterocycles (e.g., pyrazolopyridines in ) exhibit divergent electronic properties due to extended conjugation.
- Substituent variations (e.g., carbaldehyde in ) impact reactivity and intermolecular interactions.
Key Observations :
- The target compound’s synthesis likely involves carbonylative coupling between pyrrolidine and trimethylpyrazole, akin to methods in .
- Piperidine-catalyzed condensations (e.g., ) are common for pyrazole derivatives, suggesting compatibility with the target’s structure.
- Palladium-catalyzed cross-couplings (e.g., ) could enable modular functionalization of the pyrrolidine ring.
Comparative Physicochemical and Spectroscopic Characteristics
Physical and spectral data from analogs provide indirect insights:
Table 3: Physicochemical and Spectroscopic Data
Key Observations :
- The acetyl group in the target compound would exhibit a C=O stretch near 1700–1720 cm⁻¹, similar to .
- Pyrrolidine’s CH₂ and CH protons may resonate at δ 1.5–3.5 in ¹H-NMR, as seen in .
- High melting points in suggest strong intermolecular interactions, which the target compound may share due to its rigid framework.
Functional and Application-Based Comparison
Potential applications of the target compound can be inferred from analogs:
Key Observations :
Biological Activity
1-(1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl)ethanone is a compound that integrates a pyrazole moiety, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure with the following attributes:
- Molecular Formula : C14H18N4O2
- Molecular Weight : 270.32 g/mol
- IUPAC Name : this compound
Pharmacological Properties
Research indicates that compounds containing the pyrazole nucleus exhibit a wide range of biological activities, including:
- Anti-inflammatory Effects : Pyrazole derivatives have shown significant anti-inflammatory properties. For instance, studies have demonstrated that certain pyrazole compounds can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, which are pivotal in inflammatory responses .
- Antimicrobial Activity : The presence of the pyrazole ring enhances antimicrobial properties against various bacterial strains. Compounds related to this structure have been tested against pathogens like E. coli and S. aureus, showing promising results in inhibiting bacterial growth .
- Antitumor Activity : Some derivatives have been evaluated for their potential in cancer therapy. For example, compounds similar to this compound have demonstrated cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
The mechanisms through which these compounds exert their biological effects include:
- Enzyme Inhibition : Many pyrazole derivatives act by inhibiting key enzymes involved in inflammatory pathways and microbial cell wall synthesis.
- Cytokine Modulation : They can modulate the release of cytokines and other inflammatory mediators, thereby reducing inflammation and pain.
Study on Anti-inflammatory Activity
A study conducted by Selvam et al. synthesized a series of pyrazole derivatives and evaluated their anti-inflammatory activity using a carrageenan-induced rat paw edema model. The results indicated that specific derivatives exhibited up to 78% inhibition of edema compared to standard anti-inflammatory drugs like ibuprofen .
Antimicrobial Evaluation
Bandgar et al. explored the antimicrobial efficacy of novel pyrazole compounds against several bacterial strains. Their findings revealed that certain derivatives displayed significant activity against E. coli and S. aureus, suggesting the importance of structural modifications in enhancing antimicrobial potency .
Data Table of Biological Activities
Q & A
Q. What are the optimal synthetic routes for 1-(1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl)ethanone, and how are intermediates characterized?
Methodological Answer: The synthesis typically involves multi-step procedures:
- Step 1: Condensation of 1,3,5-trimethylpyrazole-4-carboxylic acid with pyrrolidin-3-yl derivatives to form the carbonyl-linked intermediate.
- Step 2: Ketone functionalization via Friedel-Crafts acylation or nucleophilic substitution on the pyrrolidine ring.
Intermediates are characterized using ¹H/¹³C NMR to confirm regioselectivity (e.g., distinguishing between N- and C-substitution on pyrazole) and IR spectroscopy to verify carbonyl stretching frequencies (~1680–1720 cm⁻¹) . Purity is assessed via HPLC with reverse-phase C18 columns.
Q. How does the compound’s stability vary under different pH and solvent conditions?
Methodological Answer: Stability studies involve:
- pH-dependent degradation: Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hours, followed by LC-MS analysis. Pyrazole derivatives are prone to hydrolysis under strongly acidic/basic conditions due to labile C=O bonds .
- Solvent compatibility: Test solubility in DMSO, acetonitrile, and methanol. Polar aprotic solvents (e.g., DMSO) enhance stability by reducing nucleophilic attack on the carbonyl group.
Q. What are the key spectroscopic markers for distinguishing stereoisomers in this compound?
Methodological Answer:
- NMR: Use NOESY or ROESY to identify spatial proximity between pyrrolidine protons and pyrazole methyl groups, resolving cis vs. trans conformers.
- X-ray crystallography: Resolve absolute configuration (e.g., R or S at the pyrrolidine C3 position) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer:
- DFT Calculations: Optimize the geometry at the B3LYP/6-31G(d) level to calculate electrophilicity indices (ω) and Fukui functions. The ketone group exhibits high electrophilicity (ω > 3.5 eV), favoring nucleophilic attack at the carbonyl carbon .
- Molecular docking: Simulate interactions with biological targets (e.g., kinases) to identify reactive hotspots aligned with the pyrazole-pyrrolidine scaffold .
Q. What experimental evidence supports the compound’s potential as a kinase inhibitor?
Methodological Answer:
- In vitro kinase assays: Test inhibition against a panel of kinases (e.g., TRKA, EGFR) using ADP-Glo™ assays. Pyrazole-carbonyl derivatives show IC₅₀ values < 100 nM due to H-bonding with kinase hinge regions .
- SAR Analysis: Compare analogs with modified pyrrolidine substituents. Bulky groups at C3 reduce activity, while electron-withdrawing groups on pyrazole enhance binding .
Q. How do crystallographic data inform structural modifications for improved bioactivity?
Methodological Answer:
- X-ray diffraction: Resolve bond angles and torsion angles (e.g., pyrazole-pyrrolidine dihedral angle ~15°) to design rigid analogs.
- Example: The crystal structure (monoclinic, P2₁/c, a = 5.39 Å, b = 20.24 Å) reveals intermolecular π-π stacking between pyrazole rings, guiding modifications to enhance solubility .
Q. What contradictions exist in reported biological activity data for pyrazole-pyrrolidine hybrids?
Methodological Answer:
- Contradiction 1: Some studies report anti-inflammatory activity, while others note cytotoxicity at similar concentrations. Resolve via dose-response assays (e.g., MTT tests on primary vs. cancer cell lines) .
- Contradiction 2: Varying metabolic stability in hepatic microsomes (e.g., t₁/₂ = 30 min in human vs. 60 min in rat). Use species-specific CYP450 inhibition assays to identify metabolic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
